

# Unveiling the Solid-State Architecture of N-Bromophthalimide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **N-Bromophthalimide** (NBP), a crucial reagent in organic synthesis. This document outlines the precise three-dimensional arrangement of atoms in the crystalline state, supported by comprehensive crystallographic data. Furthermore, it details the experimental protocols for the synthesis, crystallization, and structural determination of NBP, offering a complete resource for researchers working with this compound.

## **Crystal Structure and Molecular Geometry**

The crystal structure of **N-Bromophthalimide** (C<sub>8</sub>H<sub>4</sub>BrNO<sub>2</sub>) has been determined by single-crystal X-ray diffraction, revealing a well-ordered molecular packing. The crystallographic data provides fundamental insights into the solid-state conformation and intermolecular interactions of NBP.

## **Crystallographic Data**

The key crystallographic parameters for **N-Bromophthalimide** are summarized in the table below. This data, obtained from the Crystallographic Information File (CIF), provides the foundational information for understanding the crystal lattice and the asymmetric unit.



Parameter	Value
Chemical Formula	C <sub>8</sub> H <sub>4</sub> BrNO <sub>2</sub>
Formula Weight	226.03 g/mol
Crystal System	Monoclinic
Space Group	P21/C
a (Å)	5.748(3)
b (Å)	14.868(7)
c (Å)	9.155(4)
α (°)	90
β (°)	106.90(4)
y (°)	90
Volume (ų)	748.8(6)
Z	4
Calculated Density (g/cm³)	2.004
Absorption Coefficient (mm <sup>-1</sup> )	6.538
F(000)	440

## **Molecular Structure and Conformation**

The phthalimide moiety in **N-Bromophthalimide** is essentially planar. The bromine atom is covalently bonded to the nitrogen atom of the imide ring. The precise bond lengths and angles within the molecule provide a detailed picture of its geometry.

Selected Bond Lengths and Angles:



Bond	Length (Å)	Angle	Angle (°)
Br1 - N1	1.859(4)	C1 - N1 - C8	111.9(3)
N1 - C1	1.407(5)	C1 - N1 - Br1	124.0(3)
N1 - C8	1.405(5)	C8 - N1 - Br1	124.1(3)
C1 - O1	1.205(5)	N1 - C1 - O1	121.2(4)
C8 - O2	1.206(5)	N1 - C8 - O2	121.1(4)

## **Experimental Protocols**

This section provides detailed methodologies for the synthesis, single-crystal growth, and X-ray diffraction analysis of **N-Bromophthalimide**.

## Synthesis of N-Bromophthalimide

**N-Bromophthalimide** can be synthesized by the bromination of phthalimide. The following protocol is a representative procedure.

#### Materials:

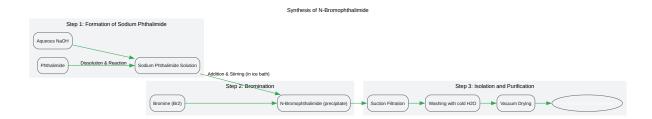
- Phthalimide
- Sodium hydroxide (NaOH)
- Bromine (Br2)
- · Distilled water
- Ice

#### Procedure:

- In a round-bottom flask, dissolve phthalimide in an aqueous solution of sodium hydroxide with stirring to form sodium phthalimide.
- Cool the solution in an ice bath.



- Slowly add bromine to the cooled solution with continuous stirring. The N-Bromophthalimide will precipitate out of the solution.
- Continue stirring for a specified period to ensure the completion of the reaction.
- Collect the precipitate by suction filtration and wash it with cold distilled water to remove any unreacted starting materials and salts.
- Dry the product under vacuum.



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**Caption:** Workflow for the synthesis of **N-Bromophthalimide**.

## Single Crystal Growth of N-Bromophthalimide

Growing high-quality single crystals is essential for accurate X-ray diffraction studies. A common method for small organic molecules like **N-Bromophthalimide** is slow evaporation from a suitable solvent. The procedure for recrystallization of the closely related N-bromosuccinimide from water provides a strong basis for this protocol.[1][2]

Materials:

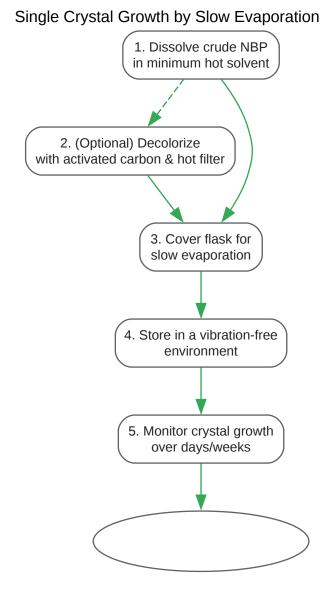


- Crude N-Bromophthalimide
- High-purity solvent (e.g., ethanol, ethyl acetate, or a mixture)
- Erlenmeyer flask
- Heating source (hot plate)
- · Filter paper

#### Procedure:

- Place the crude **N-Bromophthalimide** in an Erlenmeyer flask.
- Add a small amount of the chosen solvent to the flask.
- Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the minimum amount of hot solvent necessary to achieve full dissolution.
- If the solution is colored, a small amount of activated carbon can be added to decolorize it. If used, the solution must be hot-filtered to remove the carbon.
- Cover the flask with a piece of filter paper or a watch glass with a small opening to allow for slow evaporation of the solvent.
- Place the flask in a vibration-free location at a constant, controlled temperature.
- Allow the solvent to evaporate slowly over several days to weeks. As the solution becomes supersaturated, single crystals will begin to form.
- Once crystals of a suitable size and quality have formed, they can be carefully harvested from the mother liquor.





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**Caption:** Process for growing single crystals of **N-Bromophthalimide**.

## **Single-Crystal X-ray Diffraction Analysis**

The determination of the crystal structure was performed using a single-crystal X-ray diffractometer. The following outlines a general experimental procedure for a small organic molecule like NBP.

#### Instrumentation:

• Single-crystal X-ray diffractometer (e.g., Bruker APEX II or similar)



- X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å)
- Detector (e.g., CCD area detector)
- Cryosystem for low-temperature data collection

#### Procedure:

- Crystal Mounting: A suitable single crystal of N-Bromophthalimide is selected under a
  microscope and mounted on a goniometer head using a cryoloop with a small amount of
  cryoprotectant oil.
- Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The unit cell parameters are determined from a preliminary set of diffraction frames. A full sphere of diffraction data is then collected by rotating the crystal through a series of omega and phi scans.
- Data Reduction and Structure Solution: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. The structure is solved using direct methods and refined by full-matrix least-squares on F<sup>2</sup>.
- Refinement: All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are
  typically placed in calculated positions and refined using a riding model. The final model is
  validated using standard crystallographic software.



## Crystal Mounting **Data Collection** (Low Temperature) Data Reduction & Integration Structure Solution (Direct Methods) Structure Refinement (Least-Squares) Model Validation

Single-Crystal X-ray Diffraction Workflow

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**Caption:** Workflow for X-ray crystal structure determination.

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### References

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